3-(Piperazin-1-ylsulfonyl)pyridin-4-ol
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Overview
Description
3-(Piperazin-1-ylsulfonyl)pyridin-4-ol is a chemical compound that features a piperazine ring attached to a pyridine ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of 4-hydroxypyridine with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-ylsulfonyl)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Piperazin-1-ylsulfonyl)pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to modulation of their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperazin-1-yl)pyridin-4-ol
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- Piperidin-4-ol derivatives
Uniqueness
3-(Piperazin-1-ylsulfonyl)pyridin-4-ol is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties.
Biological Activity
3-(Piperazin-1-ylsulfonyl)pyridin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound suggest it may interact with various biological targets, leading to diverse therapeutic effects.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperazine moiety and a sulfonyl group, which may enhance its solubility and bioavailability. The presence of the hydroxyl group at the 4-position of the pyridine ring further contributes to its potential biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperazine and pyridine exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated their effectiveness against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Compound | Activity | MIC (μg/mL) | Target Organism |
---|---|---|---|
This compound | Antibacterial | TBD | TBD |
4-(4-phenylpiperazin-1-yl)pyridine-3-sulfonamide | Antibacterial | ≥25 | Candida tropicalis |
3d (related compound) | Antibacterial | <10 | MRSA |
Case Study: A study involving similar piperazine derivatives showed that compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications to the piperazine and pyridine moieties could enhance efficacy .
Anticancer Activity
The anticancer potential of compounds like this compound is supported by findings in related studies. Compounds containing piperazine frameworks have shown promising results in inhibiting the growth of various cancer cell lines, including leukemia and breast cancer cells .
Compound | Activity Type | IC50 (μM) | Cell Line |
---|---|---|---|
This compound | Antitumor | TBD | TBD |
3a (related compound) | Antileukemic | 10.5 | K562 |
6e (related compound) | Antitumor | 2.18 | H37Ra |
Case Study: A series of piperazine derivatives were synthesized and evaluated for their antitumor activity. One notable compound demonstrated significant inhibition of cell proliferation in leukemia models, indicating that structural modifications can lead to enhanced anticancer properties .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase isozymes, which play a role in tumor growth and metastasis .
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-piperazin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H13N3O3S/c13-8-1-2-11-7-9(8)16(14,15)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |
InChI Key |
PBPZFNQZZSHHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC=CC2=O |
Origin of Product |
United States |
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